molecular formula C6H13ClO B6154291 1-(2-chloroethoxy)-2-methylpropane CAS No. 4963-17-1

1-(2-chloroethoxy)-2-methylpropane

Cat. No.: B6154291
CAS No.: 4963-17-1
M. Wt: 136.62 g/mol
InChI Key: DVCNGSCNNPGQRK-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-2-methylpropane is an organic compound with the molecular formula C6H13ClO. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a chloroethoxy group attached to a methylpropane backbone, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)-2-methylpropane can be synthesized through the reaction of 2-chloroethanol with 2-methylpropene in the presence of a strong acid catalyst. The reaction typically involves the following steps:

    Preparation of 2-chloroethanol: This can be achieved by the chlorination of ethanol.

    Reaction with 2-methylpropene: The 2-chloroethanol is then reacted with 2-methylpropene under acidic conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethoxy)-2-methylpropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of ethers, amines, or thioethers.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or aldehydes.

Scientific Research Applications

1-(2-Chloroethoxy)-2-methylpropane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and resins with specific properties.

    Biological Studies: Utilized in the synthesis of bioactive molecules for studying their effects on biological systems.

    Industrial Applications: Used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloroethoxy)-2-methylpropane in chemical reactions involves the activation of the chloro group, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or reagent used.

Comparison with Similar Compounds

    2-(2-Chloroethoxy)ethanol: Another chloroethoxy compound used in organic synthesis.

    2-Ethoxyethanol: A related compound with similar solvent properties.

    2-Chloroethanol: A simpler analogue used as a precursor in various chemical reactions.

Uniqueness: 1-(2-Chloroethoxy)-2-methylpropane is unique due to its specific structure, which combines the reactivity of the chloroethoxy group with the stability of the methylpropane backbone. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

4963-17-1

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

1-(2-chloroethoxy)-2-methylpropane

InChI

InChI=1S/C6H13ClO/c1-6(2)5-8-4-3-7/h6H,3-5H2,1-2H3

InChI Key

DVCNGSCNNPGQRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCCl

Purity

95

Origin of Product

United States

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